ethyl 4-benzoyl-1H-pyrazole-5-carboxylate
Description
Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture . This compound is particularly notable for its potential biological activities and its role as a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
ethyl 4-benzoyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)11-10(8-14-15-11)12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFHCIXLYGOYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzoyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of ethyl diazoacetate with methylene carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetonitrile as the solvent . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs transition-metal catalysts and photoredox reactions. These methods are scalable and can be optimized for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-benzoyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-benzyl-1H-pyrazole-4-carboxylate: Similar structure but different substitution pattern.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Exhibits tautomerism and different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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